molecular formula C42H64N2O12 B1670914 DP-b99 CAS No. 222315-88-0

DP-b99

Cat. No.: B1670914
CAS No.: 222315-88-0
M. Wt: 789.0 g/mol
InChI Key: FTGBVHPWUIHWRH-UHFFFAOYSA-N
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Description

DP-b99 is a lipophilic, cell-permeable derivative of 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid. It is a membrane-activated chelator of zinc and calcium ions, recently proposed as a therapeutic agent. This compound has shown promise in the treatment of acute stroke patients and other neurological conditions .

Mechanism of Action

Target of Action

DP-b99, also known as 2,2’-(((Ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((2-(2-(octyloxy)ethoxy)-2-oxoethyl)azanediyl))diacetic acid, primarily targets metal ions, specifically calcium, zinc, copper, and iron . These ions play a crucial role in various cellular processes and their homeostasis is essential for normal cell function .

Mode of Action

this compound is a lipophilic, cell permeable derivative of BAPTA, which selectively modulates the distribution of metal ions in a hydrophobic milieu . It acts as a membrane-activated chelator, selectively modulating the homeostasis of calcium, zinc, copper, and iron in the vicinity of cell membranes . This selective modulation is key to its neuroprotective properties .

Biochemical Pathways

The redistribution of metal ions and disturbances in metal ion homeostasis are key components in the cascade of events underlying cell damage in stroke . In the first hours post-stroke, ion disturbances cause excitatory cell damage and in the days and weeks following, they contribute to edema, inflammation, and cell death . This compound may inhibit neuronal plasticity driven by Matrix Metalloproteinases (MMPs), in particular MMP-9 .

Pharmacokinetics

Its lipophilic nature and cell permeability suggest that it may have good bioavailability .

Result of Action

this compound has been shown to attenuate zinc-induced neuronal cell death . It delays the onset and severity of PTZ-induced seizures in mice, displays a neuroprotective effect on kainate excitotoxicity in hippocampal organotypic slices, and blocks morphological reorganization of the dendritic spines evoked by a major neuronal MMP, MMP-9 .

Action Environment

Biochemical Analysis

Biochemical Properties

DP-b99 plays a crucial role in biochemical reactions by chelating zinc and calcium ions, which are essential cofactors for many enzymes and proteins. The compound interacts with matrix metalloproteinases (MMPs), particularly MMP-9, which are zinc-dependent extracellular proteases involved in synaptic plasticity, learning, and memory . By chelating zinc ions, this compound inhibits the activity of MMP-9, thereby modulating neuronal plasticity and potentially providing neuroprotection in pathological conditions such as stroke and neurodegeneration .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound delays the onset and severity of PTZ-induced seizures and displays neuroprotective effects against kainate excitotoxicity . The compound’s ability to chelate zinc and calcium ions affects cell signaling pathways that rely on these ions, thereby influencing gene expression and cellular metabolism. This compound’s modulation of MMP-9 activity also impacts the morphological reorganization of dendritic spines, which is crucial for synaptic plasticity and memory formation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the chelation of zinc and calcium ions within cell membranes. This chelation process affects the function of proteins that require these ions for activation, such as MMP-9 . By binding to zinc ions, this compound inhibits the enzymatic activity of MMP-9, reducing its ability to degrade extracellular matrix components and modulate synaptic plasticity . Additionally, this compound’s interaction with calcium ions may influence calcium-dependent signaling pathways, further contributing to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound can maintain its neuroprotective effects over extended periods, as evidenced by its ability to delay PTZ-induced seizures and protect against kainate excitotoxicity in hippocampal organotypic slices

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving ischemic stroke, a 4-day course of intravenous this compound at 1 mg/kg per day showed a significantly improved 90-day recovery rate compared to placebo . The primary endpoint of change in NIHSS score from baseline to 90 days was not met, indicating that the dosage and timing of administration are critical factors in achieving optimal therapeutic outcomes . High doses of this compound may also pose a risk of toxicity or adverse effects, necessitating careful dosage optimization in future studies.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate metal ion homeostasis. The compound’s chelation of zinc and calcium ions affects the activity of enzymes and proteins that rely on these ions for their function By modulating metal ion concentrations, this compound can influence metabolic flux and metabolite levels, potentially impacting cellular metabolism and energy production

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to integrate into cell membranes, where it can chelate zinc and calcium ions in the vicinity of membrane-bound proteins . This localization is crucial for this compound’s ability to modulate metal ion homeostasis and exert its neuroprotective effects. The distribution of this compound within tissues may also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is primarily within cell membranes, where it interacts with membrane-bound proteins and chelates zinc and calcium ions . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. The compound’s activity and function are closely tied to its subcellular localization, as its interactions with metal ions and proteins are dependent on its proximity to cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: DP-b99 is synthesized through a series of chemical reactions involving the modification of 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acidSpecific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: DP-b99 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product of this compound reactions is the chelated complex with metal ions, which is crucial for its neuroprotective properties .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its lipophilic nature and cell permeability, which allows it to selectively target metal ions within cell membranes. This unique property enhances its therapeutic potential, particularly in neuroprotection and the treatment of neurological conditions .

Properties

IUPAC Name

2-[2-[2-[2-[carboxymethyl-[2-(2-octoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octoxyethoxy)-2-oxoethyl]anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64N2O12/c1-3-5-7-9-11-17-23-51-25-27-55-41(49)33-43(31-39(45)46)35-19-13-15-21-37(35)53-29-30-54-38-22-16-14-20-36(38)44(32-40(47)48)34-42(50)56-28-26-52-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-34H2,1-2H3,(H,45,46)(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGBVHPWUIHWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)OCCOCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187908
Record name DP-b 99
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

789.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

DP-b99 is a discovery product, rationally designed using D-Pharm’s proprietary technology, Membrane Active Chelators (MAC). Considerable evidence suggests that redistribution of metal ions and disturbances in metal ion homeostasis are key components in the cascade of events underlying cell damage in stroke. In the first hours post-stroke ion disturbances cause excitatory cell damage and in the days and weeks following they contribute to edema, inflammation and cell death. DP-b99 is a novel approach to neuroprotection based on selective modulation of calcium, zinc, copper and iron homeostasis in the vicinity of cell membranes.
Record name DP-b99
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

222315-88-0
Record name DP-b99
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222315880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DP-b 99
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DP-B99 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDX7IXK9CU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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